
1,4-Diacetoxybutane
Overview
Description
1,4-Diacetoxybutane (CAS: 628-67-1 or 33934-62-2) is a diester derived from 1,4-butanediol and acetic acid. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol . Key physical properties include:
- Density: 1.048 g/cm³
- Melting Point: 12–15°C
- Boiling Point: 130–131°C
- Flash Point: 230°C
- Refractive Index: 1.4240 .
It is primarily used in chemical synthesis, such as the production of 1,4-butanediol via hydrolysis . Safety protocols emphasize avoiding skin/eye contact (S24/25) and storing away from heat sources (P210) .
Preparation Methods
Catalytic Hydrogenation Methods
Catalytic hydrogenation represents the most industrially significant pathway for 1,4-DAB synthesis, with variations in catalyst composition and reaction conditions directly impacting yield and selectivity.
Table 1: Mitsubishi Process Parameters
Step | Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
---|---|---|---|---|---|
1 | Butadiene, Acetic Acid | Pd/C | 60–100 | 10–30 | 85–90 |
2 | DAB-ene, H₂ | Ni-Re | 80–160 | 300 | 92–95 |
Nickel-Chromium Catalysts (Soviet Process)
A high-efficiency method documented in Soviet patent SU1747435A1 employs a nickel-chromium catalyst (47.4–50% Ni, 33.8–35% Cr₂O₃, balance graphite) for the hydrogenation of 1,4-diacetoxybutene-2 at atmospheric pressure. Key advantages include:
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Mild Conditions : 120–140°C, atmospheric pressure.
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Productivity : 2,502–2,558 mol/hr per gram of nickel.
This method avoids high-pressure equipment, reducing capital costs. However, the catalyst’s sensitivity to sulfur impurities necessitates rigorous feedstock purification.
Noble Metal Catalysts
Patent CN108014791B describes a Ni-Re bimetallic catalyst for a two-step process starting from maleic anhydride:
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Hydrogenation to γ-butyrolactone (GBL) and tetrahydrofuran (THF).
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Acetylation of GBL/THF mixtures to produce 1,4-DAB.
While less common than butadiene-based routes, this approach achieves 88–92% yields under 50–100 bar hydrogen pressure .
Acid-Catalyzed Esterification
Laboratory-scale synthesis often employs esterification of 1,4-butanediol with acetic acid. A representative method involves:
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Reactants : 1,4-butanediol, acetic anhydride.
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Catalyst : Sulfuric acid (1–5 mol%).
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Conditions : Reflux at 120–140°C for 4–6 hours.
Table 2: Esterification Optimization
Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
---|---|---|---|
H₂SO₄ | 120 | 4 | 78 |
p-TsOH | 140 | 6 | 82 |
Amberlyst-15 | 100 | 8 | 68 |
This method is cost-effective for small batches but struggles with scalability due to equilibrium limitations and catalyst recovery challenges.
Comparative Analysis of Methods
Efficiency and Scalability
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Catalytic Hydrogenation : Superior for industrial use (90–95% yields), but requires high-pressure reactors and precious metal catalysts.
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Esterification : Simpler setup but lower yields and higher energy consumption.
Environmental and Economic Factors
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Nickel-chromium catalysts reduce reliance on noble metals, lowering costs .
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Mitsubishi’s integrated process minimizes waste through byproduct recycling .
Industrial Applications and Scalability
1,4-DAB’s primary use lies in BDO production, with global demand exceeding 2.5 million metric tons annually. The Mitsubishi process dominates due to its compatibility with existing petrochemical infrastructure. Recent advances focus on:
Chemical Reactions Analysis
1,4-Diacetoxybutane undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions where the acetate groups are replaced by other functional groups.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed from these reactions are butane-1,4-diol, acetic acid, and various oxidation products .
Scientific Research Applications
Scientific Research Applications
1,4-Diacetoxybutane has several notable applications across different fields:
Organic Synthesis
- Intermediate in Chemical Reactions : It serves as an essential intermediate in the synthesis of various organic compounds. For instance, it can be hydrolyzed to produce 1,4-butanediol, which is a precursor for numerous polymers and pharmaceuticals .
Biological Studies
- Metabolic Pathways : The compound is utilized in studies examining metabolic pathways and enzyme reactions. Its role as a metabolite allows researchers to explore its interactions within biological systems .
Pharmaceutical Development
- Drug Delivery Systems : this compound may be employed in developing pharmaceutical compounds and drug delivery systems due to its favorable biochemical properties.
Industrial Uses
- Production of Polymers : In the industry, it is used in producing polymers and resins, contributing to various materials' physical and chemical properties .
Case Study 1: Hydrolysis Enhancement
A study demonstrated that the hydrolysis rate of this compound could be significantly enhanced by using hydroxy-containing compounds. The experiments showed that mixing this compound with aqueous potassium hydroxide resulted in rapid conversion to 1,4-butanediol within seconds, indicating its potential utility in industrial hydrolysis processes .
Case Study 2: Metabolic Impact
Research has shown that this compound acts as a metabolite influencing cellular processes such as gene expression and cell signaling pathways. Its interactions with enzymes can modify metabolic reactions crucial for cellular function .
Mechanism of Action
The mechanism of action of 1,4-diacetoxybutane involves its hydrolysis to butane-1,4-diol and acetic acid . The hydrolysis reaction is catalyzed by enzymes or chemical catalysts, and the resulting products can participate in various metabolic pathways and biochemical reactions . The molecular targets and pathways involved in these processes include enzymes that catalyze ester hydrolysis and metabolic pathways that utilize butane-1,4-diol and acetic acid .
Comparison with Similar Compounds
Structural and Functional Group Analogues
The table below compares 1,4-diacetoxybutane with structurally or functionally related compounds:
*Estimated based on process data or analogous compounds.
Key Research Findings
Separation Efficiency
- Halogenated paraffin solvents (boiling point <392°F) selectively extract this compound from mixtures containing 1,4-butanediol, acetic acid, and 4-acetoxy-1-butanol .
- This compound’s lower polarity compared to 4-acetoxy-1-butanol ensures preferential partitioning into the extract phase, while acetic acid remains in the raffinate due to its high water solubility .
Stability and Reactivity
Biological Activity
1,4-Diacetoxybutane (C₈H₁₄O₄) is an acetate ester derived from the condensation of butane-1,4-diol with acetic acid. This compound has garnered interest due to its potential biological activities and its role as a precursor in various chemical syntheses, particularly in the production of 1,4-butanediol (1,4-BD) and tetrahydrofuran (THF). This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and case studies.
This compound is primarily synthesized through the acetylation of 1,4-butanediol. The metabolic pathway of this compound involves hydrolysis to yield 1,4-butanediol, which is then metabolized to gamma-hydroxybutyric acid (GHB), a compound known for its psychoactive effects. The conversion process is significant as it underlies the biological activity attributed to this compound.
Pharmacological Effects
Research indicates that 1,4-butanediol exhibits two types of pharmacological actions: one resulting from its conversion to GHB and another attributed to its inherent properties as a diol. The psychoactive effects observed with 1,4-butanediol are largely due to its metabolism into GHB, which can cross the blood-brain barrier and elicit neuropharmacological responses similar to those produced by GHB itself .
Table 1: Comparative Pharmacological Effects of this compound and Its Metabolites
Compound | Primary Effects | Mechanism of Action |
---|---|---|
This compound | Precursor to GHB | Hydrolyzed to 1,4-butanediol |
1,4-Butanediol | Sedative effects; potential neurotoxicity | Metabolized to GHB |
Gamma-Hydroxybutyric Acid (GHB) | Sedative; euphoria; amnesia | Acts on GABA receptors |
Toxicity and Case Studies
The toxicity of this compound is primarily linked to its metabolite GHB. A notable case study reported a fatal intoxication involving a patient who ingested a significant quantity of 1,4-butanediol. Autopsy findings revealed elevated levels of GHB in various body fluids and tissues. The toxicological analysis indicated that the cause of death was likely due to lethal GHB intoxication following the ingestion of 1,4-butanediol .
Case Study Overview
- Subject : A 51-year-old male with a history of substance use.
- Substance Ingested : 1,4-butanediol.
- Findings :
- GHB levels:
- Femoral blood: 390 mg/L
- Heart blood: 420 mg/L
- Cerebrospinal fluid: 420 mg/L
- Urine: 1600 mg/L
- GHB levels:
- : Lethal intoxication attributed to rapid conversion of 1,4-butanediol to GHB .
Research Findings
Further studies have highlighted the neurotoxic potential of both 1,4-butanediol and its metabolites. Animal studies indicate that doses as low as 200 mg/kg body weight can lead to observable neurotoxic effects. In vivo experiments using Drosophila models demonstrated that injection of 1,4-butanediol resulted in detectable levels of GHB within minutes and impaired locomotor activity .
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for 1,4-Diacetoxybutane?
- Methodological Answer : The primary synthesis involves hydrogenation of 1,4-diacetoxybutene-2 using palladium-based catalysts under controlled temperatures (80–135°C). This process achieves >99% conversion and selectivity when conducted in multi-stage reactors with precise temperature gradients . Alternative routes include catalytic esterification of 1,4-butanediol with acetic acid, though this requires careful control of stoichiometry and acid catalysts .
Q. What techniques are effective for purifying this compound from reaction mixtures?
- Methodological Answer : Liquid-liquid extraction using halogenated paraffins (e.g., dichloroethane) or aromatic hydrocarbons (e.g., toluene) effectively isolates this compound from byproducts like 1,4-butanediol and acetic acid. Post-extraction, fractional distillation at 130–229°C and reduced pressure (100–760 torr) separates the solvent, yielding >99% pure product .
Q. What are the critical physical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include a density of 1.039–1.048 g/cm³, boiling point of 229°C (760 torr), and solubility in water (13 g/L at 25°C). These parameters inform solvent selection for reactions and purification. Refractive index (1.424–1.4279) and melting point (12–15°C) are critical for identifying phase transitions during synthesis .
Advanced Research Questions
Q. How can researchers optimize the hydrolysis of this compound to maximize 1,4-Butanediol yield?
- Methodological Answer : Two-stage hydrolysis is optimal:
- Stage 1 : Use ion-exchange resin or mineral acid catalysts (e.g., H₂SO₄) at 80–100°C to convert 70% of diacetate to acetoxyhydroxybutane with 100% selectivity.
- Stage 2 : Increase temperature to 120–140°C to hydrolyze remaining diacetate to 1,4-butanediol. Recycling unreacted intermediates via side-stream distillation improves overall yield to >97% .
Q. What strategies resolve discrepancies in reported selectivity data during hydrogenation of 1,4-Diacetoxybutene?
- Methodological Answer : Discrepancies arise from reactor design (single vs. multi-stage) and temperature gradients. Multi-stage reactors with inter-stage cooling (e.g., 105°C inlet → 115°C outlet) maintain selectivity >99%, whereas single-stage reactors at higher temperatures (135°C) reduce selectivity to 96.3% due to side reactions. Validating catalyst activity (e.g., Pd/C vs. Raney Ni) and monitoring byproducts (e.g., 1,2-diacetoxybutane) through GC-MS can reconcile data .
Q. How do solvent choices in liquid-liquid extraction affect separation efficiency of this compound?
- Methodological Answer : Halogenated paraffins (e.g., CCl₄) offer higher partition coefficients for diacetates than aromatic solvents (e.g., toluene) due to polarity matching. However, halogenated solvents require lower boiling points (e.g., 76°C for CCl₄) for easier distillation. A mixed solvent system (halogenated + aromatic) balances selectivity and energy efficiency, reducing acetic acid co-extraction by 15–20% .
Q. What analytical methods are recommended for quantifying trace byproducts in this compound synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 237 nm using a C18 column (e.g., Supelcosil LC-ABZ+Plus) resolves monoacetates (e.g., 4-acetoxy-1-butanol) and diols. For volatile byproducts (e.g., butyl acetate), GC-MS with a DB-5MS column achieves detection limits <50 ppm. Internal standards (e.g., 1,3-diacetoxypropane) improve quantification accuracy .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer : Stability varies with acid strength and water content. In concentrated H₂SO₄ (>95%), diacetate undergoes rapid cyclization to tetrahydrofuran (THF). In dilute acid (pH 2–4), hydrolysis dominates. Controlled experiments using buffered solutions (pH 3–5) and in-situ FTIR monitoring of acetate peaks (1740 cm⁻¹) can clarify reaction pathways .
Q. What experimental controls mitigate variability in diacetate yields during scale-up?
- Methodological Answer : Implement inline pH and temperature sensors to maintain reaction homogeneity. Use statistical design (e.g., Box-Behnken) to optimize parameters:
Properties
IUPAC Name |
4-acetyloxybutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSWKGOQKREON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26248-69-1 | |
Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70879240 | |
Record name | 1,4-Butylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-67-1 | |
Record name | Butylene glycol diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diacetoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diacetoxybutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Butanediol, 1,4-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
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Record name | 1,4-Butanediol diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1,4-DIACETOXYBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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